molecular formula C19H19NO3S B12191601 N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12191601
M. Wt: 341.4 g/mol
InChI Key: HOVLQJDPDFKKLJ-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps. One common method includes the condensation of N-(4-methoxybenzyl) thiosemicarbazide with various aldehydes or ketones, followed by cyclization to form the oxathiine ring . The reaction conditions often require the use of solvents such as methanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and pathways involved in inflammation and cancer cell proliferation . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide stands out due to its unique oxathiine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H19NO3S

Molecular Weight

341.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C19H19NO3S/c1-22-16-9-7-14(8-10-16)13-20-19(21)17-18(24-12-11-23-17)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,20,21)

InChI Key

HOVLQJDPDFKKLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(SCCO2)C3=CC=CC=C3

Origin of Product

United States

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